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Decavanadate

Cat. No.: B1236424
M. Wt: 957.40 g/mol
InChI Key: OSBWBKHFRWKREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decavanadate refers to the polyoxidovanadate cluster with the formula [V10O28]6-. This compound is a paradigmatic member of the polyoxometalate (POM) family, known for its large structure and high negative charge, which facilitates interactions with various biological molecules . It is distinct in its structure and biochemical effects from monomeric vanadate (V1) and other simpler oxovanadates . This compound is a valuable tool for biochemical research with several characterized mechanisms and applications. It is a potent inhibitor of several ATPases; it strongly inhibits actomyosin ATPase activity and prevents calcium accumulation by the sarcoplasmic reticulum calcium pump ATPase, effects not observed with monomeric vanadate . It also inhibits actin polymerization and interacts with actin in a way that induces cysteine oxidation and vanadate reduction . A highly relevant biological effect is its potent inhibition of mitochondrial respiration, which it achieves by affecting the redox state of cytochrome b in complex III, leading to mitochondrial membrane depolarization at nanomolar concentrations (IC50 ~ 40-100 nM) . Its key research applications exploit these mechanisms. In metabolic disease research, this compound demonstrates insulin-mimetic properties, increasing glucose accumulation in rat adipocytes more potently than several other vanadium complexes . In oncology, it shows promising antitumor activity by inducing apoptosis and cell cycle arrest in various cancer cell lines, including human melanoma, lung carcinoma, and murine leukemia models . As an antiviral agent, its polyanionic nature allows it to disrupt electrostatic interactions, and it has been shown to bind to the receptor-binding domain of the SARS-CoV-2 spike protein and inhibit its interaction with the ACE2 receptor . Additional research areas include its use as a catalyst in oxidative reactions and investigations into its antibacterial properties . Researchers should note that this compound formation is favored in slightly acidic conditions (pH ~4) and is indicated by a yellow or orange color in solution . While the species is stable for several hours at physiological pH, it will ultimately decompose to monomeric vanadate . Its biological effects are concentration, time, and tissue-dependent, and can differ from those induced by other vanadium species . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula O28V10-6 B1236424 Decavanadate

Properties

Molecular Formula

O28V10-6

Molecular Weight

957.40 g/mol

IUPAC Name

[5,13-bis[(dioxido(oxo)vanadio)oxy]-1,3,5,7,9,11,13-heptaoxo-2,4,6,8,10,12,14,15,16-nonaoxa-1λ5,3λ5,5λ5,7λ5,9λ5,11λ5,13λ5-heptavanadatricyclo[9.3.1.13,7]hexadecan-9-yl]oxy-dioxido-oxovanadium

InChI

InChI=1S/28O.10V/q;;;;;;;;;;;;;;;;;;;;;;6*-1;;;;;;;;;;

InChI Key

OSBWBKHFRWKREF-UHFFFAOYSA-N

Canonical SMILES

[O-][V](=O)([O-])O[V]1(=O)O[V]2(=O)O[V]3(=O)O[V](=O)(O[V](=O)(O3)O[V](=O)([O-])[O-])O[V](=O)(O[V](=O)(O2)O1)O[V](=O)([O-])[O-]

Synonyms

Decavanadate
Metavanadate
Monovanadate
Orthovanadate
Oxyvanadium
Sodium Vanadate
Vanadate
Vanadate, Sodium
Vanadates
Vanadyl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Decavanadate Compounds

Aqueous Phase Synthesis Protocols

The synthesis of decavanadate compounds in aqueous media is a well-established yet intricate process, highly dependent on specific reaction conditions. These protocols typically involve the acidification of aqueous solutions of vanadate (B1173111) salts.

Influence of pH and Precursor Speciation on this compound Formation

The formation of the this compound anion, [V₁₀O₂₈]⁶⁻, is exquisitely sensitive to the pH of the aqueous solution. The optimal pH range for the formation and stability of this compound is generally considered to be between 4 and 7. wikipedia.org Acidification of a solution containing orthovanadate (VO₄³⁻) ions leads to a series of condensation reactions, ultimately yielding the characteristic orange-colored this compound species. wikipedia.orgnih.gov Below a pH of 2.0, the less soluble vanadium pentoxide (V₂O₅) tends to precipitate as a hydrate. wikipedia.org

The speciation of vanadium in the precursor solution is a critical factor. Starting with ammonium (B1175870) metavanadate (NH₄VO₃), for instance, and adjusting the pH with an acid like acetic acid can lead to the formation of ammonium this compound. mnstate.edu The initial vanadium concentration also plays a role in the equilibrium between different polyoxovanadate species. frontiersin.org The protonation state of the this compound anion itself is also pH-dependent, with species such as [H₂V₁₀O₂₈]⁴⁻ and [HV₁₀O₂₈]⁵⁻ existing in equilibrium. wikipedia.org The formation of this compound is a rapid process, often occurring almost instantaneously upon acidification. nih.gov

Table 1: pH Influence on Vanadium(V) Speciation

pH Range Dominant Vanadium(V) Species Observations
> 8 Orthovanadate (VO₄³⁻), Metavanadate ([VO₃]⁻) Colorless solution
4 - 7 This compound ([V₁₀O₂₈]⁶⁻) and its protonated forms Bright orange solution wikipedia.org

Counterion-Directed Assembly in this compound Crystallization

The crystallization of this compound salts from aqueous solutions is significantly influenced by the nature of the counterions present. Due to its high negative charge, the [V₁₀O₂₈]⁶⁻ anion is stabilized in the solid state through electrostatic interactions and hydrogen bonding with various cations. researchgate.netresearchgate.netnih.gov These counterions can range from simple inorganic ions like alkali metals and ammonium to more complex organic and organometallic cations. researchgate.netnih.gov

Solvothermal and Hydrothermal Synthesis Approaches for this compound Derivatives

Solvothermal and hydrothermal methods offer alternative routes to synthesize this compound derivatives, often leading to novel structures and materials that are not accessible through conventional aqueous synthesis at ambient pressure. These techniques involve carrying out the synthesis in a closed vessel (an autoclave) at elevated temperatures and pressures.

Hydrothermal synthesis has been employed to prepare various this compound-based compounds. For example, two new this compound metal complexes, [Co(pyim)₃]₂[V₁₀O₂₈]·7H₂O and [Ni(pyim)₃]₂[H₂V₁₀O₂₈]·4H₂O (where pyim = 2-(2-pyridyl)-imidazole), were synthesized under hydrothermal conditions. researchgate.net This method can also be used to create mixed-valent decavanadium oxide frameworks, such as [Co₂Cl₈V₁₀O₁₈(H₂O)]Cl₂·6H₂O. In some cases, this compound itself can serve as a precursor in hydrothermal synthesis to create other vanadate nanostructures, as seen in the preparation of samarium orthovanadate (SmVO₄) nanocrystals. scispace.comnih.gov Interestingly, under hydrothermal conditions, this compound species in solution can transform into other vanadate clusters, such as cyclic metavanadates ([V₄O₁₂]⁴⁻). capes.gov.br

Nanoscale Synthesis of this compound Organic-Inorganic Hybrids

The synthesis of this compound-based materials at the nanoscale has garnered increasing attention due to the size-dependent properties of polyoxometalates. nanochemres.org One approach to producing nanoscale organic-inorganic hybrid this compound compounds involves the use of ultrasound in the presence of a weak solvent. nanochemres.orgnanochemres.org

For example, the nanoscale synthesis of (HNic)₆[V₁₀O₂₈]·H₂O (where HNic is protonated nicotinamide) was achieved by reacting an aqueous solution of VOSO₄·5H₂O with a solution of nicotinamide (B372718) in a water/ethanol mixture under ultrasonic irradiation. nanochemres.orgnanochemres.org The size and crystallinity of the resulting nanoparticles were found to be dependent on the ratio of the weak solvent (ethanol) to water. nanochemres.org This method allows for the creation of nanostructured materials that can exhibit unique properties, such as fluorescence, which can be utilized in sensing applications. nanochemres.orgnanochemres.org The combination of this compound clusters with surfactants can also lead to the formation of nanostructured soft materials. nih.gov

Functionalization and Ligand Integration Strategies in this compound Chemistry

The functionalization of this compound clusters and the integration of ligands are key strategies for modifying their properties and creating new materials with tailored functionalities. This can be achieved through both covalent and non-covalent interactions.

The high negative charge and oxygen-rich surface of the this compound anion make it an excellent building block for coordination chemistry, readily interacting with metal ions and organic ligands through coordination or hydrogen bonds. researchgate.net The functionalization can occur by directly coordinating metal complexes to the this compound cluster. For instance, a discrete [V₁₀O₂₈]⁶⁻ cluster has been grafted with two [Zn(Im)₂(DMF)₂]²⁺ fragments. rsc.org Another example is the coordination of a tripodal ligand like tris(2-pyridylmethyl)amine (B178826) (TPMA) to a dioxidovanadium(V) unit, which then acts as a counterion for a diprotonated this compound anion. frontiersin.org

Furthermore, organic ligands can be incorporated as counterions, leading to hybrid materials where the properties are influenced by both the inorganic cluster and the organic component. scmauritania.orgrsc.org The choice of these organic cations can be used to introduce specific functional groups, which can in turn influence the catalytic or other properties of the hybrid material. rsc.org For example, using aryl sulfonium (B1226848) counterions with different functional groups can control the efficiency and selectivity of oxidation reactions catalyzed by the this compound hybrid. rsc.org

Table 2: Examples of Functionalized this compound Compounds

Compound Functionalization/Ligand Synthetic Approach Reference
(HNic)₆[V₁₀O₂₈]·H₂O Nicotinamide Ultrasound-assisted nanoscale synthesis nanochemres.org, nanochemres.org
[Zn(Im)₂(DMF)₂]₂[H₂V₁₀O₂₈]·Im·DMF Imidazole, Dimethylformamide Evaporative crystallization rsc.org
(NH₄)₂(H₂en)₂{V₁₀O₂₈}·4H₂O Ethylenediamine (B42938) Slow evaporation researchgate.net
[Co(pyim)₃]₂[V₁₀O₂₈]·7H₂O 2-(2-pyridyl)-imidazole Hydrothermal researchgate.net
[VO₂(tpma)]₄[H₂V₁₀O₂₈]·2H₂O Tris(2-pyridylmethyl)amine Aqueous solution frontiersin.org

Advanced Structural Elucidation and Spectroscopic Characterization of Decavanadate

Single-Crystal X-ray Diffraction Analysis of Decavanadate Compounds

The analysis of various this compound salts has provided detailed information on bond lengths and angles. The V-O bond distances vary depending on the type of oxygen atom. Terminal V-O bonds (V=O) are the shortest, typically in the range of 1.5916 to 1.6216 Å. uea.ac.uknih.gov Bridging oxygen atoms that connect two (μ₂-O), three (μ₃-O), or six (μ₆-O) vanadium atoms exhibit progressively longer bond lengths. For instance, V-μ₂-O distances range from 1.6763 to 2.0800 Å, V-μ₃-O from 1.8757 to 2.1170 Å, and V-μ₆-O from 2.0592 to 2.3588 Å. uea.ac.uknih.gov The V-V distances within the cluster are typically in the range of 3.0560 to 3.1179 Å. sctunisie.org

Protonation of the this compound core, forming species like [H₂V₁₀O₂₈]⁴⁻, introduces slight distortions in the structure. X-ray diffraction studies on protonated decavanadates have identified the μ-OV₃ bridging oxygen atoms as the sites of protonation. nih.gov The crystal packing in these compounds is often stabilized by extensive networks of hydrogen bonds involving the this compound anion, counter-ions, and water molecules of crystallization. nih.govcsic.es

Interactive Table: Crystallographic Data for Selected this compound Compounds

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Ref.
(C₆N₂H₉)₄[H₂V₁₀O₂₈]·4H₂O Triclinic P-1 --- --- --- --- --- --- csic.es
(C₇H₉NF)₄[H₂V₁₀O₂₈]·2H₂O Triclinic P-1 --- --- --- --- --- --- csic.es
(NH₄)₂[Sr(H₂O)₈]₂[V₁₀O₂₈]·2H₂O Triclinic P-1 --- --- --- --- --- --- sctunisie.org
Na₂[H₄V₁₀O₂₈]·14H₂O Triclinic P-1 11.282 10.424 8.502 112.81 87.25 111.49 scienceopen.com
(C₄N₂H₇)₄(C₆N₂H₁₀)V₁₀O₂₈·2H₂O Triclinic P-1 11.200 12.056 20.511 73.40 84.67 63.51 scirp.org
(C₄NH₁₀)₄[H₂V₁₀O₂₈]·2H₂O Triclinic P-1 11.833 13.377 14.126 78.33 65.74 84.75 researchgate.netafricaresearchconnects.com

Vibrational Spectroscopy (FT-IR, Raman) for this compound Structural Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a "fingerprint" of the this compound structure. wikipedia.orgscienceopen.comuea.ac.uksctunisie.orgcsic.esscirp.orgionicviper.orgscispace.comwikipedia.orgoup.comiucr.orgacs.orgsmumn.eduacs.org The spectra are characterized by a series of distinct bands corresponding to the stretching and bending vibrations of the various V-O bonds within the [V₁₀O₂₈]⁶⁻ core.

The high-frequency region of the spectra, typically between 900 and 1000 cm⁻¹, is dominated by the stretching vibrations of the terminal V=O bonds. scispace.com For instance, in the FT-IR spectrum of diammonium bis[octaaquastrontium] this compound dihydrate, a strong band at 966 cm⁻¹ is attributed to this vibration. sctunisie.org Raman spectra of this compound-containing minerals like pascoite show intense bands around 991 and 965 cm⁻¹, originating from the distinct VO₆ sites. scispace.comresearchgate.net

The region between approximately 500 and 850 cm⁻¹ corresponds to the stretching modes of the bridging V-O-V bonds. sctunisie.orgscispace.com Specifically, bands at 837 and 750 cm⁻¹ in the IR spectrum have been assigned to these bridging vibrations. sctunisie.org V-O bending modes are observed at lower frequencies, generally in the 300 to 400 cm⁻¹ range. scispace.com The complexity of these spectra, with multiple overlapping bands, reflects the intricate structure of the this compound ion. scispace.comacs.org Computational methods, such as Density Functional Theory (DFT), have been successfully employed to aid in the assignment of these vibrational modes. csic.esacs.org

Interactive Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode FT-IR Range Raman Range Reference
Terminal V=O stretching 900–1000 905–994 sctunisie.orgscispace.com
Bridging V-O-V stretching 500–850 ~500–700 sctunisie.orgscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies (e.g., ⁵¹V NMR)

⁵¹V Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for studying the structure and speciation of vanadium compounds in solution. scienceopen.comwikipedia.orgillinoisstate.edu The ⁵¹V nucleus is a quadrupolar nucleus with a high natural abundance, making it well-suited for NMR studies. wikipedia.org

In aqueous solutions, the ⁵¹V NMR spectrum of this compound exhibits three distinct resonance signals, corresponding to the three crystallographically non-equivalent vanadium sites within the [V₁₀O₂₈]⁶⁻ structure. wikipedia.orgwikipedia.org These signals typically appear at chemical shifts of approximately -422, -502, and -519 ppm (relative to VOCl₃). wikipedia.org The observation of these three signals confirms the persistence of the this compound cage structure in solution.

The chemical shifts in ⁵¹V NMR are sensitive to the protonation state of the this compound ion. wikipedia.org Studies have shown that the various protonated forms of this compound also give rise to three signals, with slight variations in their chemical shifts, suggesting that rapid proton exchange occurs on the NMR timescale. wikipedia.org Furthermore, the interaction of this compound with other molecules, such as proteins, can lead to broadening and changes in the intensity of the ⁵¹V NMR signals, providing insights into binding events. oup.com

Interactive Table: Typical ⁵¹V NMR Chemical Shifts for this compound

Vanadium Site Chemical Shift (ppm) Reference
Site 1 -422 wikipedia.orgwikipedia.org
Site 2 -502 wikipedia.orgwikipedia.org

Electronic Absorption Spectroscopy (UV-Vis) for this compound Identification and Charge Transfer Investigations

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range is a straightforward method for identifying the presence of this compound in solution and investigating its electronic structure. csic.esionicviper.orgiucr.orgacs.orgresearchgate.net this compound solutions are characteristically yellow or orange, a result of strong absorption bands in the UV-Vis region. ionicviper.org

The UV-Vis spectrum of this compound typically shows two main absorption bands. One intense band is observed in the UV region, often around 285 nm, and another, broader and less intense band appears in the visible region, around 390-400 nm. nih.govtubitak.gov.tr These absorptions are attributed to ligand-to-metal charge transfer (LMCT) transitions from the oxygen atoms to the vanadium(V) centers. tubitak.gov.tr The position of these bands can be influenced by the coordination environment of the vanadium atoms; for example, a shift to longer wavelengths (red shift) is observed when the coordination changes from tetrahedral to octahedral. tubitak.gov.tr The intensity of the absorption band around 400 nm is often used to monitor the concentration and stability of this compound in solution. escholarship.org

Interactive Table: UV-Vis Absorption Maxima for this compound

Spectral Region Wavelength (nm) Assignment Reference
Ultraviolet ~285 O²⁻ → V⁵⁺ Charge Transfer tubitak.gov.tr

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the constituent elements in a material. In the context of this compound, XPS is employed to confirm the presence of vanadium and oxygen and to verify that the vanadium is in the +5 oxidation state.

The XPS spectrum of a this compound compound will show characteristic peaks for V 2p and O 1s. The binding energy of the V 2p₃/₂ peak is indicative of the vanadium oxidation state. For this compound, where vanadium is V⁵⁺, this peak is expected at a specific binding energy. The O 1s spectrum can often be deconvoluted into multiple components, representing the different chemical environments of the oxygen atoms within the this compound structure (e.g., terminal vs. bridging oxygens). The charging effects during analysis are typically corrected by referencing the C 1s peak at a binding energy of 284.6 eV. tubitak.gov.tr

Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Characterization

Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition of this compound compounds. uea.ac.uksctunisie.orgcsic.esscirp.orgscispace.comacs.org The TGA curve plots the mass of a sample as a function of temperature, revealing mass loss events corresponding to dehydration and decomposition.

For hydrated this compound salts, the initial mass loss observed in the TGA thermogram typically corresponds to the removal of water molecules of crystallization. uea.ac.ukfrontiersin.org This dehydration process can occur in one or more steps, depending on how tightly the water molecules are bound in the crystal lattice. At higher temperatures, the organic cations (if present) and the this compound anion itself decompose. uea.ac.ukfrontiersin.org The final decomposition product of this compound upon heating in air is typically vanadium pentoxide (V₂O₅), along with other metal oxides depending on the counter-ion. uea.ac.ukakjournals.com For example, the thermal decomposition of cadmium this compound yields V₂O₅, cadmium metavanadate, and vanadium bronzes. akjournals.com

Interactive Table: Thermal Decomposition Stages of Selected this compound Compounds

Compound Temperature Range (°C) Mass Loss Event Final Product(s) Ref.
(trisH)₆[V₁₀O₂₈] 206, 374, 508 Decomposition of trisH⁺ cations V₂O₅ uea.ac.uk
[Cu(OH₂)₅(trisH)]₂[V₁₀O₂₈]·6H₂O up to 178 Loss of water molecules Vanadium and copper oxides uea.ac.uk
(CH₆N₃)₆[V₁₀O₂₈]·6H₂O 50-100 Loss of water molecules V₂O₅ frontiersin.org

Electron Paramagnetic Resonance (EPR) Studies of this compound Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Since this compound is a V⁵⁺ compound with a d⁰ electron configuration, it is EPR silent. However, EPR becomes a valuable tool when studying the redox chemistry of this compound, particularly its reduction to V⁴⁺ (vanadyl, VO²⁺), which is an EPR-active species.

EPR studies have been instrumental in demonstrating that the interaction of this compound with certain biological molecules, such as the protein actin, can lead to the reduction of V⁵⁺ to V⁴⁺. oup.comnih.gov The appearance of a characteristic EPR signal for vanadyl confirms this reduction process. nih.gov The absence of an EPR signal in the initial this compound sample confirms that the vanadium is not in a reduced state. uea.ac.uk EPR can also be used to study the binding of the resulting vanadyl cation to biomolecules, providing information on binding stoichiometry and affinity. oup.comnih.gov

Electron Cryo-Microscopy (Cryo-EM) Applications in this compound Studies

Electron Cryo-Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution structures of biomolecules in their near-native states. creative-diagnostics.comtechnologynetworks.com The method involves flash-freezing a sample in vitreous (non-crystalline) ice and imaging it with a transmission electron microscope. creative-diagnostics.com Sophisticated image processing algorithms then reconstruct a three-dimensional (3D) model from a multitude of two-dimensional (2D) projection images. creative-diagnostics.comucla.edu This approach bypasses the need for crystallization, which is a major bottleneck for many large and flexible biological complexes. technologynetworks.com

Despite its power, the direct structural elucidation of the this compound ion ([V₁₀O₂₈]⁶⁻) itself via single-particle Cryo-EM is not a conventional application and faces significant technical hurdles. The technique is optimally suited for large macromolecular assemblies, typically with molecular weights well above 50 kDa. researchgate.netbitesizebio.com The this compound anion, with a molecular weight of less than 1000 Da, falls far below this practical size limit. creative-diagnostics.comnih.gov For such small molecules, the low signal-to-noise ratio in the images makes the computational alignment of individual particles exceptionally challenging, if not impossible with current standard methods. nih.govnih.gov

While direct imaging of the this compound ion is problematic, Cryo-EM could potentially be used to visualize this compound ions in the context of very large biological assemblies. For instance, if this compound were to bind to and stabilize a large protein or viral capsid, Cryo-EM could resolve the structure of the entire complex, indirectly providing information about the binding site and conformation of the bound this compound. However, the resolution would need to be sufficiently high to unambiguously identify the small polyoxometalate.

A more promising and directly relevant electron microscopy technique for determining the structure of small molecules like this compound is Microcrystal Electron Diffraction (MicroED). thermofisher.comyoutube.com MicroED is a method that applies electron diffraction to determine high-resolution atomic structures from nanocrystals, which are often thousands of times smaller than what is required for X-ray crystallography. thermofisher.comcreative-biostructure.com This technique is exceptionally well-suited for small molecules and has been used to determine the structures of various organic compounds, peptides, and materials from crystals less than 200 nm in size. thermofisher.comyoutube.com

The key advantages of MicroED for a compound like this compound include:

Small Crystal Size: It overcomes the often difficult and time-consuming process of growing large single crystals required for X-ray diffraction. youtube.com

High Resolution: It can produce atomic-resolution structural data. thermofisher.com

Speed: Data collection is rapid, often taking only a few minutes per crystal. thermofisher.comthermofisher.com

Sample Purity: It can determine structures from individual nanocrystals within a heterogeneous mixture. thermofisher.com

Given these attributes, MicroED stands out as the most applicable advanced electron microscopy technique for the de novo structural elucidation of novel this compound compounds or their various protonated and complexed forms, provided they can be crystallized on a nano scale.

The following table summarizes the key differences in applying single-particle Cryo-EM versus MicroED to a small molecule like this compound.

FeatureSingle-Particle Cryo-EMMicrocrystal Electron Diffraction (MicroED)Suitability for this compound
Principle 3D reconstruction from images of individual, non-crystalline particles. creative-diagnostics.com3D reconstruction from electron diffraction patterns of nanocrystals. thermofisher.comMicroED is more suitable for direct structural analysis.
Sample Requirement Purified, monodisperse solution of particles. nih.govNanocrystalline solid (<50 µm). thermofisher.comThis compound salts can often be prepared as nanocrystals.
Size Limitation Practical lower limit of ~50 kDa. researchgate.netbitesizebio.comWell-suited for small molecules and proteins. thermofisher.comwebflow.ioThis compound is far too small for single-particle Cryo-EM.
Resolution Near-atomic, but challenging for small molecules. fsu.eduAtomic resolution (<1 Å) is achievable for small molecules. creative-biostructure.comMicroED offers superior potential resolution for this compound.
Primary Output 3D density map of the molecule's electrostatic potential. nih.gov3D density map derived from diffraction intensities. youtube.comBoth yield 3D structures, but MicroED is feasible.

Computational and Theoretical Investigations of Decavanadate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) has been extensively employed to investigate the electronic properties and non-covalent interactions of decavanadate compounds. frontiersin.orgresearchgate.netcsic.esnih.gov By using various functionals and basis sets, researchers can model the geometry and electronic structure of this compound and its derivatives with a high degree of accuracy. frontiersin.orgnih.gov For instance, dispersion-corrected DFT (DFT-D) methods, such as B97-D3, have been successfully used to model this compound compounds in the aqueous phase, providing insights into their optimized structures and the nature of their non-covalent interactions. frontiersin.org

DFT calculations have been instrumental in corroborating experimental data from techniques like X-ray diffraction and vibrational spectroscopy. frontiersin.orgresearchgate.netcsic.es They have been used to analyze the structural parameters of this compound compounds in solution, revealing variations in dihedral angles due to solvent effects. frontiersin.org Furthermore, DFT has been used to study the interaction energies between the this compound anion and various organic counterions, helping to understand the forces that stabilize these complex structures. frontiersin.orgdntb.gov.ua These calculations have shown that this compound can engage in electrostatic forces, van der Waals interactions, and hydrogen bonding with its counterions. frontiersin.orgdntb.gov.ua

The electronic structure of this compound, as revealed by DFT, is characterized by a high electronic density concentrated on the anion, particularly on the oxygen atoms. frontiersin.org This makes the oxygen atoms the primary sites for electron donation in non-covalent interactions. frontiersin.org Conversely, the vanadium atoms are identified as the electron acceptor sites. frontiersin.org This understanding of the electronic distribution is crucial for predicting how this compound will interact with other molecules, including biological targets. frontiersin.orgresearchgate.net

Computational Method System Studied Key Findings
DFT-D (B97-D3)[HCyt]₆[V₁₀O₂₈]·4H₂O and [HMet]₆[V₁₀O₂₈]·6H₂O in aqueous phaseOptimized structures and characterized non-covalent interactions. frontiersin.org
PBE0/Def2SVP-LANL2DZGuanidinium (B1211019) and spermidinium decavanadatesCalculated interaction energies, revealing contributions of electrostatic, van der Waals, and hydrogen bond interactions. frontiersin.org
DFT2-aminopyrimidinium this compoundCorroborated hydrogen bond interactions and π-π stacking. csic.es
B3LYP/6-31g(d,p) with SDD for VThis compound ([V₁₀O₂₈]⁶⁻)Computed geometry and harmonic frequencies. nih.gov

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the interactions of this compound with its environment, particularly with biomolecules. mdpi.comacs.org These simulations can track the movement of atoms over time, providing insights into the stability of complexes, conformational changes, and the nature of binding interactions. mdpi.comacs.orgacs.org

MD simulations have been used to study the interaction of this compound with peptides and proteins. mdpi.comacs.org For example, simulations of this compound with the KR12 lipopeptide confirmed that the binding is primarily driven by electrostatic interactions with positively charged amino acid residues like lysine (B10760008) and arginine. mdpi.com These simulations also revealed that the interaction with this compound can disrupt the α-helical structure of the peptide. mdpi.com

In another study, MD simulations were used to rationalize the binding of this compound to G-actin, a key protein involved in cellular motility. acs.orgacs.org The simulations identified four potential binding sites on the protein and showed that this compound induces larger conformational rearrangements in G-actin compared to the isostructural decaniobate. nih.govacs.orgacs.org These findings are critical for understanding the biological activity of this compound and its potential as a therapeutic agent. acs.orgacs.org The force fields used in these simulations, such as AMBER14SB for the protein and parameters derived from the Seminario method for the vanadium ions, are crucial for obtaining accurate results. acs.org

System Simulated Force Field Key Findings
C12-KR12 and C14-KR12 lipopeptides with this compoundGaff and ff14SBBinding is driven by electrostatic interactions with Lys and Arg residues; this compound disrupts peptide's α-helical structure. mdpi.com
This compound and G-actinAMBER14SB for protein, Seminario method for VIdentified four binding sites; this compound induces significant conformational changes in G-actin. acs.orgacs.org

Quantum Theory of Atoms in Molecules (QTAIM) and Non-covalent Interaction (NCI-RDG) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-covalent Interaction-Reduced Density Gradient (NCI-RDG) are powerful computational tools for analyzing and visualizing non-covalent interactions in molecular systems. frontiersin.orgdntb.gov.uarsc.org These methods provide a detailed picture of the types and strengths of interactions that are crucial for the stability and function of this compound compounds. frontiersin.orgdntb.gov.ua

QTAIM analysis is based on the topology of the electron density and can identify and characterize different types of chemical bonds, including hydrogen bonds and van der Waals interactions. rsc.orgacs.org This method has been used to confirm the presence of strong N-H···O hydrogen bonds and weaker C-H···O interactions in this compound complexes with organic cations like guanidinium and spermidinium. frontiersin.orgdntb.gov.ua

NCI-RDG analysis complements QTAIM by providing a visual representation of non-covalent interactions in real space. csic.es This method plots the reduced density gradient (RDG) against the electron density, allowing for the identification of attractive (hydrogen bonds, van der Waals) and repulsive (steric clashes) interactions. csic.es In studies of this compound systems, NCI-RDG has been used to visualize the surfaces corresponding to strong hydrogen bonds and weaker van der Waals interactions, as well as repulsive interactions within the this compound anion itself. frontiersin.org Together, QTAIM and NCI-RDG provide a comprehensive understanding of the intricate network of non-covalent interactions that govern the supramolecular chemistry of this compound. frontiersin.orgdntb.gov.uaresearchgate.net

System Analyzed Method Key Findings
Guanidinium and spermidinium decavanadatesQTAIM and NCI-RDGConfirmed strong N-H···O hydrogen bonds and weak C-H···O van der Waals interactions, stabilizing the crystal structures. frontiersin.orgdntb.gov.ua
3-picolylammonium and 4-fluorobenzyl ammonium (B1175870) decavanadatesNCI-RDGVisualized surfaces for hydrogen bonds (N-H···O), van der Waals interactions (C-H···O), and repulsive interactions within the this compound anion. frontiersin.org
Cytosine-decavanadate complexQTAIMCharacterized hydrogen bonding between the this compound anion and its environment. acs.org

Molecular Docking Studies of this compound with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govcore.ac.uk This method is widely used in drug design to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov In the context of this compound, molecular docking has been instrumental in exploring its interactions with various biomolecular targets, including proteins and nucleic acids. nih.govcore.ac.ukmdpi.com

Docking studies have been performed to investigate the interaction of this compound with proteins such as G-actin and myosin. acs.orgcore.ac.uk These studies have helped to identify potential binding sites and to understand how this compound might inhibit enzyme activity. core.ac.uk For example, docking simulations of this compound with the myosin motor domain suggested that it binds to a "back-door" region, which could explain its non-competitive inhibition of myosin ATPase activity. core.ac.uk

More recently, molecular docking has been used to explore the interaction of this compound with DNA and RNA, suggesting that these nucleic acids could be potential targets for the anticancer activity of this compound. mdpi.comresearchgate.net Docking studies with various microRNAs (miRNAs) have shown favorable binding energies, with interactions involving hydrogen bonds and hydrophobic interactions with the nitrogenous bases of the nucleic acids. mdpi.comresearchgate.net These findings open up new avenues for the development of this compound-based anticancer agents. nih.govmdpi.com

Biomolecular Target Docking Software Binding Energy (kcal/mol) Key Interactions
pre-miRNAAutoDock-8.91Hydrogen bonds and hydrophobic interactions with Guanine, Adenine, Cytosine, and Uracil. mdpi.comresearchgate.net
let-7 miRNAAutoDock-8.39Hydrogen bonds and hydrophobic interactions with Guanine, Adenine, Cytosine, and Uracil. mdpi.comresearchgate.net
lncRNAAutoDock-8.52Hydrogen bonds and hydrophobic interactions with Guanine, Adenine, Cytosine, and Uracil. mdpi.comresearchgate.net
DNAAutoDock-10.79Hydrogen bonds with Guanine and Adenine. mdpi.comresearchgate.net
Myosin S1 domainAutoDock 3.0Not specifiedPreference for binding at the "back-door" of the open structures. core.ac.uk
G-actinNot specifiedNot specifiedIdentified four potential binding sites (α, β, γ, δ). acs.org
Various protein receptorsNot specifiedBetter binding affinity than CisplatinPotential inhibitor of proteins in brain and breast cells. nih.gov

Frontier Molecular Orbital Analysis and Global Reactivity Indexes

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the reactivity of chemical species. youtube.com By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can gain insights into the donor-acceptor characteristics of a molecule. mdpi.comyoutube.com Global reactivity indexes, derived from the energies of the HOMO and LUMO, provide a quantitative measure of the reactivity of a molecule. mdpi.com

In the study of this compound systems, FMO analysis has been used to characterize the donor-acceptor interactions between the this compound anion and its counterions. mdpi.com For example, in a 2-aminopyrimidinium this compound complex, the HOMO was found to be located on the this compound anion, mainly on the bridging oxygen atoms, while the LUMO was located on the organic counterions. mdpi.com This indicates that the this compound anion acts as the electron donor and the organic cations act as the electron acceptors in the formation of the complex. mdpi.com

The molecular electrostatic potential (MEP) map, often calculated alongside FMO analysis, provides a visual representation of the charge distribution in a molecule and helps to identify the regions that are susceptible to electrophilic and nucleophilic attack. frontiersin.orgcsic.es For this compound, the MEP map shows a high electronic density concentrated on the anion, which is consistent with its role as an electron donor. frontiersin.org The analysis of global reactivity indexes, such as chemical potential, hardness, and electrophilicity, further quantifies the reactivity of this compound and provides insights into its potential to participate in chemical reactions. mdpi.com

System HOMO Location LUMO Location HOMO Energy (eV) LUMO Energy (eV) Key Insight
2-aminopyrimidinium this compoundThis compound anion (O-bridge atoms)2-aminopyrimidinium cations (C and N atoms of rings)-7.4671-5.7381This compound is the electron donor, and the organic cations are the electron acceptors. mdpi.com
Guanidinium this compoundThis compound anion (oxygen atoms)This compound anion (vanadium atoms)Not specifiedNot specifiedOxygen atoms act as electron donors, and vanadium atoms act as electron acceptors in non-covalent interactions. frontiersin.org
Spermidinium this compoundThis compound anion (oxygen atoms)This compound anion (vanadium atoms)Not specifiedNot specifiedOxygen atoms behave as electron donors, and vanadium atoms as electron acceptors. frontiersin.org

Mechanistic Investigations of Decavanadate Interactions with Biological Macromolecules and Systems in Vitro Focus

Decavanadate Interaction with Proteins and Enzymes: Mechanistic Pathways

This compound's highly charged and structured nature allows it to interact with a range of proteins and enzymes, often leading to significant modulation of their activity. These interactions are crucial for understanding its biological effects, including its influence on muscle contraction and cellular signaling. nih.govmdpi.com

This compound is a potent inhibitor of the actin-stimulated myosin ATPase activity, a key process in muscle contraction. acs.orgresearchgate.net Unlike monomeric vanadate (B1173111), which mimics the transition state of ATP hydrolysis, this compound appears to act through a different mechanism. wjgnet.com Kinetic studies have shown that this compound inhibits the actomyosin (B1167339) ATPase activity noncompetitively with respect to both actin and ATP. researchgate.netnih.gov This suggests that this compound does not bind directly to the ATP or actin binding sites on myosin. nih.gov

The proposed mechanism involves this compound binding to a high-affinity site on the myosin subfragment-1 (S1), often referred to as the "back door". nih.govnih.gov This site is located near the phosphate-binding loop (P-loop). core.ac.uk By binding to this "back door," this compound is thought to act as a "stop," preventing the conformational changes necessary for ATP hydrolysis to proceed. nih.gov This interaction forms a stable myosin-MgATP-decavanadate complex, which effectively blocks the contractile cycle, likely in a pre-hydrolysis state. nih.govwjgnet.com The inhibition of F-actin-stimulated myosin ATPase activity by this compound has been observed with a half-maximal inhibitory concentration (IC₅₀) of approximately 0.8 to 1.4 μM. researchgate.netwjgnet.comualg.pt

Table 1: Inhibitory Effects of this compound on Myosin and Actomyosin ATPase

Parameter Value Reference
Inhibition of F-actin-stimulated myosin ATPase (IC₅₀) 0.8 µM ualg.pt
Inhibition of actomyosin ATPase activity (IC₅₀) 1.4 µmol/L nih.govwjgnet.com
Inhibition of actin-stimulated myosin ATPase (Ki) 0.27 ± 0.05 μM acs.org

This compound has been shown to be a potent inhibitor of the sarcoplasmic reticulum (SR) Ca²⁺-ATPase, also known as the calcium pump. nih.govosti.gov This P-type ATPase is crucial for maintaining calcium homeostasis in muscle cells. This compound inhibits the SR Ca²⁺-ATPase with an IC₅₀ value of approximately 15 μM. nih.govosti.gov

The mechanism of inhibition by this compound differs significantly from that of monomeric vanadate. While monomeric vanadate primarily binds to the E2 conformation of the ATPase, this compound has been shown to bind with similar affinity to all the major conformations of the enzyme (E1, E1-P, E2, and E2-P). nih.govrsc.org The binding stoichiometry is approximately 1:1 for this compound to Ca²⁺-ATPase. nih.gov Kinetic studies suggest that this compound's inhibition is non-competitive with respect to ATP, indicating it binds to a site distinct from the nucleotide-binding site. nih.gov It has been proposed that this compound may bind at or near the nucleotide site, potentially involving Ser186 in a cytosolic loop of the Ca²⁺-ATPase. The interaction of this compound with the calcium pump can also lead to the formation of two-dimensional crystalline arrays of the Ca²⁺-ATPase molecules in the SR membrane. unipd.itcapes.gov.br

Table 2: this compound Interaction with SR Ca²⁺-ATPase

Parameter Finding Reference
IC₅₀ for SR Ca²⁺-ATPase inhibition 15 µM nih.gov
Binding Stoichiometry (this compound:Ca²⁺-ATPase) 1:1 nih.gov
Dissociation Constant (Kd) 1 µM⁻¹ nih.gov
Type of Inhibition with respect to ATP Non-competitive nih.gov

This compound has been found to inhibit the polymerization of globular actin (G-actin) into filamentous actin (F-actin). nih.gov This inhibition is significant, with a reported IC₅₀ of 68 μM, whereas monomeric vanadate shows no effect at concentrations up to 2 mM. nih.govwjgnet.comresearchgate.net The mechanism of this inhibition is thought to involve the direct interaction of this compound with G-actin. This interaction is believed to stabilize the decameric vanadate species itself.

The presence of ATP, which binds to G-actin, can prevent the inhibitory effects of this compound on actin polymerization. uc.pt Furthermore, the interaction of this compound with actin can induce the oxidation of cysteine residues, particularly the exposed Cys-374 in F-actin, and lead to the reduction of vanadate(V) to vanadyl(IV). ualg.ptnih.gov These structural and chemical modifications of actin by this compound likely contribute to the disruption of the polymerization process and can affect the interaction of actin with myosin. ualg.pt

Table 3: this compound's Effect on Actin Polymerization

Parameter Value Reference
IC₅₀ for G-actin polymerization inhibition 68 µM nih.govwjgnet.comresearchgate.net
Effect of ATP Blocks inhibitory effect researchgate.net
Effect on Actin Cysteine Residues Induces oxidation ualg.ptnih.gov

This compound's inhibitory effects extend to a variety of other enzymes. One of the first enzymes reported to be inhibited by this compound was muscle adenylate kinase. nih.govmdpi.comfrontiersin.org It is also known to inhibit other key enzymes in metabolism such as hexokinase and phosphofructokinase. nih.govmdpi.com

This compound interacts with and inhibits protein tyrosine phosphatases (PTPs). frontiersin.orgresearchgate.net The highly negative charge of the this compound anion allows it to interact with the positively charged active sites of these enzymes. frontiersin.org Additionally, this compound has been shown to affect the activity of NADH oxidase. mdpi.com The interaction sites in these proteins often involve arginine and lysine (B10760008) side chains, which can bind to the this compound anion. frontiersin.org

The interaction of this compound with proteins is governed by a combination of non-covalent forces. frontiersin.orgresearchgate.net Due to its high negative charge (-6), electrostatic interactions play a significant role in its binding to positively charged residues like arginine and lysine on protein surfaces. frontiersin.orgdntb.gov.ua

Interaction with Other Enzymes (e.g., Adenylate Kinase, Tyrosine Phosphatase, NADH Oxidase)

This compound Effects on Cellular Bioenergetics and Mitochondrial Function (In Vitro)

In vitro studies have identified mitochondria as a key target for this compound, with significant effects on cellular bioenergetics. nih.govrsc.orgresearchgate.net this compound is a potent inhibitor of mitochondrial respiration. wjgnet.comnih.gov It has been shown to inhibit mitochondrial oxygen consumption with an IC₅₀ as low as 0.1 μmol/L (or 99 nM). nih.govwjgnet.comnih.govnih.govrcaap.pt This is a much more potent effect than that observed with monomeric vanadate. nih.gov

This compound also induces mitochondrial membrane depolarization, with a reported IC₅₀ of 40 nM to 0.5 μmol/L. nih.govwjgnet.comnih.govnih.gov The mechanism is thought to involve the alteration of the redox state of complex III of the electron transport chain. nih.goviomcworld.org The accumulation of vanadium in mitochondria has been observed to be higher following exposure to this compound compared to monomeric vanadate. researchgate.netnih.gov These findings suggest that this compound's disruption of mitochondrial function is a critical aspect of its biological activity. nih.goviomcworld.org

Table 4: Effects of this compound on Mitochondrial Function (In Vitro)

Parameter Value Reference
IC₅₀ for mitochondrial oxygen consumption 99 nM - 0.1 µmol/L nih.govwjgnet.comnih.govnih.govrcaap.pt
IC₅₀ for mitochondrial membrane depolarization 40 nM - 0.5 µmol/L nih.govwjgnet.comnih.govnih.gov
Proposed Mechanism Alteration of complex III redox state nih.goviomcworld.org

Influence on Cellular Pathways and Processes (e.g., Ion Pumps, ROS Production, Antioxidant Enzymes) (In Vitro)

This compound (V₁₀) demonstrates distinct and potent interactions with fundamental cellular machinery in vitro, setting it apart from its monomeric vanadate (V₁) counterpart. Its effects on ion pumps, reactive oxygen species (ROS) generation, and antioxidant enzymes highlight its capacity to modulate critical cellular pathways.

Ion Pumps: A primary target for this compound is the family of P-type ATPases, particularly the sarcoplasmic reticulum (SR) Ca²⁺-ATPase, a crucial regulator of calcium homeostasis in muscle cells. nih.govualg.pt In vitro studies have conclusively shown that this compound is a potent inhibitor of the SR Ca²⁺-ATPase. nih.gov Unlike monomeric vanadate, which primarily binds to the E2 conformation of the pump, this compound can interact with all major conformations (E1, E1-P, E2, and E2-P), suggesting it can affect multiple steps of the calcium translocation cycle. nih.govnih.govrsc.orgresearchgate.net This interaction is non-competitive with respect to ATP, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 15 μM. nih.govresearchgate.netcore.ac.uk this compound is proposed to bind to a cytoplasmic pocket involving several domains, distinct from the phosphorylation site, and induces cysteine oxidation within the protein. nih.govrsc.orgcore.ac.uk Only this compound, and not monomeric vanadate, inhibits calcium accumulation by the Ca²⁺-ATPase. nih.govrcaap.ptnih.gov Beyond calcium pumps, this compound also inhibits other key ion transporters like the Na⁺, K⁺-ATPase. ualg.pt

ROS Production and Antioxidant Enzymes: this compound's influence on cellular redox status is complex. In vitro studies have indicated that this compound exposure can lead to an increase in the production of Reactive Oxygen Species (ROS). researchgate.net The mechanisms may involve the compound's interaction with mitochondrial processes or participation in Fenton-like reactions, where vanadate is reduced to vanadyl. nih.govmdpi.com Mitochondria are considered a potential target, and by disrupting their function, this compound may provoke ROS formation. iomcworld.orgnih.gov

Concurrently, this compound affects the activity of antioxidant enzymes that would normally counter oxidative stress. In vitro investigations have observed a decrease in the activities of key mitochondrial antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase, following this compound exposure. nih.govresearchgate.net This inhibition of the cell's primary defense system against ROS can exacerbate oxidative damage. The differential effects of this compound compared to monomeric vanadate on these enzymes suggest that the decameric species engages in unique biochemical pathways to modulate cellular redox balance. researchgate.net

Table 1: In Vitro Effects of this compound on Cellular Components
Target SystemObserved EffectKey Findings (Concentration/IC₅₀)
Sarcoplasmic Reticulum Ca²⁺-ATPaseInhibition of activity and calcium uptakeIC₅₀ = 15 μM; Non-competitive inhibition vs. ATP; Binds to E1, E1P, E2, E2P conformations. nih.govnih.govrsc.orgresearchgate.netcore.ac.uk
Actomyosin ATPaseStrong inhibitionIC₅₀ = 1.4 μmol/L. nih.govrcaap.ptnih.gov
MitochondriaInhibition of oxygen consumptionIC₅₀ = 0.1 μmol/L (99-100 nM). nih.govrcaap.ptnih.govnih.govresearchgate.netwjgnet.com
MitochondriaInduction of membrane depolarizationIC₅₀ = 40 nM - 0.5 μmol/L. nih.govnih.govnih.gov
Actin PolymerizationPreventionIC₅₀ = 68 μmol/L. nih.govrcaap.ptnih.gov
Antioxidant Enzymes (Mitochondrial)Decrease in activitySuperoxide Dismutase (SOD) and Catalase activities were decreased. researchgate.net
ROS ProductionIncreaseObserved upon V₁₀ exposure. researchgate.net

This compound Role as a Biochemical Tool in Elucidating Biological Mechanisms

The distinct and often potent inhibitory actions of this compound have established it as a valuable biochemical tool for dissecting complex biological processes. nih.govrcaap.ptnih.gov Its ability to interact with specific protein sites, often differently than simpler vanadate forms, allows researchers to probe the structure and function of key macromolecules. rsc.org

One of the most significant applications of this compound is in the study of muscle contraction . ualg.ptresearchgate.net Its strong inhibition of actomyosin ATPase activity (IC₅₀ = 1.4 μmol/L) and its interaction with myosin have provided insights into the mechanics of this motor protein. nih.govnih.gov Researchers have used this compound to investigate the so-called "back-door" binding site on myosin, which is involved in the conformational changes required for ATP hydrolysis. nih.govnih.gov By acting as a "back-door stop," this compound helps to elucidate the sequence of events that link ATP binding and hydrolysis to force production. nih.gov

This compound is also a crucial tool for investigating calcium homeostasis due to its specific effects on the Ca²⁺-ATPase. nih.govresearchgate.netrsc.org Its ability to inhibit the pump allows for the controlled study of calcium signaling and the consequences of disrupted calcium transport. Furthermore, its use as an inhibitor of phosphoryl transfer reactions, where it can mimic the transition state of phosphate, has broader applications in studying enzymes like kinases and other ATPases. ualg.pt

The compound's profound impact on cellular bioenergetics makes it a useful probe for mitochondrial function. rsc.org this compound strongly inhibits mitochondrial oxygen consumption, with an IC₅₀ as low as 0.1 μmol/L, and induces membrane depolarization. nih.govnih.govnih.govresearchgate.net These effects, which are significantly more potent than those of monomeric vanadate, allow researchers to study the mitochondrial respiratory chain, particularly the function of complex III (cytochrome b), and the mechanisms of mitochondrial-mediated cell death. nih.govnih.govnih.gov Its ability to inhibit actin polymerization further extends its utility as a tool to explore cytoskeletal dynamics. nih.govresearchgate.net

Table 2: this compound as a Tool in Biochemical Research
Biological Mechanism StudiedRole of this compoundKey Protein/System Targeted
Muscle ContractionInhibitor to probe enzyme mechanicsMyosin, Actomyosin ATPase. nih.govualg.ptresearchgate.netrsc.orgnih.gov
Calcium HomeostasisInhibitor of calcium transportSarcoplasmic Reticulum Ca²⁺-ATPase. nih.govualg.ptresearchgate.netrsc.org
Cellular BioenergeticsInhibitor of mitochondrial functionMitochondrial respiratory chain (Complex III). nih.govnih.govresearchgate.netrsc.org
Phosphoryl Transfer ReactionsMimics transition statesP-type ATPases, Kinases. ualg.pt
Actin DynamicsInhibitor of polymerizationActin. nih.govrcaap.ptnih.govresearchgate.net

Catalytic and Material Science Applications of Decavanadate Based Materials

Decavanadate in Heterogeneous and Homogeneous Catalysis

This compound-based materials have demonstrated significant potential as catalysts in both homogeneous and heterogeneous systems for various organic transformations. sci-hub.stubbcluj.ro Their catalytic activity often stems from the redox capabilities of the vanadium centers and the ability to act as a platform for constructing multifunctional catalytic systems. researchgate.netx-mol.com

Oxidation Reactions (e.g., Sulfoxidation, Alcohol Oxidation)

Vanadium-containing compounds, including decavanadates, are well-regarded for their effectiveness in catalytic oxidation reactions. ubbcluj.ro They can activate oxidants like hydrogen peroxide (H₂O₂) and molecular oxygen (O₂), facilitating the selective oxidation of various substrates. rsc.orgrsc.org

Sulfoxidation: this compound-based catalysts have been successfully employed in the oxidation of sulfides to sulfoxides and sulfones. ubbcluj.roresearchgate.net This transformation is crucial for producing compounds used in pharmaceuticals and fine chemicals and for removing sulfur components from fuels. rsc.orgresearchgate.net

A key challenge in sulfoxidation is controlling the selectivity to obtain the partially oxidized sulfoxide, as reactions often proceed to the fully oxidized sulfone. rsc.org Researchers have developed this compound-based hybrid materials that exhibit high selectivity. By employing a mixed counterion strategy with different aryl sulfonium (B1226848) counterions, the electronic and supramolecular properties of the this compound catalysts can be fine-tuned. rsc.org For instance, a hybrid catalyst, (DFHPDS)₂(FPDS)₂H₂V₁₀O₂₈₃, showed up to 99% conversion of dibenzothiophene (B1670422) (DBT) with 85% selectivity towards the corresponding sulfoxide. rsc.org These catalysts are often heterogeneous, allowing for easy separation and reuse. rsc.orgnovanet.ca For example, the Mn-decavanadate cluster [Mn(mIM)₄]₂[H₂V₁₀O₂₈] can be recycled at least three times without a significant loss of activity in sulfide (B99878) oxidation using H₂O₂. novanet.ca

The catalytic cycle for sulfoxidation by decavanadates in the presence of H₂O₂ generally involves the V⁵⁺/V⁴⁺ redox pair. rsc.org

Table 1: Performance of this compound Catalysts in Sulfoxidation

Catalyst Substrate Oxidant Conversion (%) Selectivity (%) Source
(DFHPDS)₂(FPDS)₂H₂V₁₀O₂₈₃ Dibenzothiophene H₂O₂ 99 85 (Sulfoxide) rsc.org
[Mn(mIM)₄]₂[H₂V₁₀O₂₈] Thioanisole H₂O₂ 98.7 100 (Sulfoxide) researchgate.netnovanet.ca
(NH₄)₂(H₂en)₂{V₁₀O₂₈}·4H₂O Diphenyl sulfide H₂O₂ 100 - ubbcluj.ro

Alcohol Oxidation: The selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental reaction in organic synthesis. qualitas1998.net this compound catalysts have shown activity in the aerobic oxidation of alcohols. For example, Pd-decavanadate compounds act as heterogeneous catalysts for the aerobic oxidation of benzylic hydrocarbons under solvent-free conditions. sci-hub.st In some cases, this compound species have been identified as the active homogeneous catalysts formed from leaching of solid vanadium-based precursors. rsc.org Manganese complexes with N4-tetradentate ligands have been used for the catalytic oxidation of primary and secondary alcohols with H₂O₂. rsc.org

Carbon Dioxide Fixation and Conversion

The conversion of carbon dioxide (CO₂), a major greenhouse gas, into valuable chemicals is a critical area of sustainable chemistry. researchgate.netfrontiersin.org this compound-based materials have emerged as effective catalysts for CO₂ fixation reactions.

Specifically, this compound-based transition metal clusters have been shown to be powerful bifunctional catalysts for the cycloaddition of CO₂ to epoxides, yielding valuable cyclic carbonates. researchgate.netx-mol.com In these systems, the transition metal sites act as Lewis acid centers, while the this compound unit serves as a redox center. researchgate.net One such cluster demonstrated high performance (up to 99.4% conversion and 99.5% selectivity) in the chemical fixation of CO₂ from simulated flue gas. researchgate.netx-mol.com

Another application involves the use of a this compound-based microporous hybrid, [Cu(cyclam)][{Cu(cyclam)}₂(V₁₀O₂₈)]·10H₂O, which shows selective adsorption of CO₂ over N₂. nih.gov This material's permanent microporosity, which remains after thermal evacuation of water molecules, makes it a promising candidate for CO₂ capture and subsequent catalytic conversion. nih.gov

Table 2: this compound Catalysts in CO₂ Cycloaddition

Catalyst Substrate Product Conversion (%) Selectivity (%) Source
This compound-based transition metal cluster (Compound 1) Epoxides + CO₂ Cyclic Carbonates 99.4 99.5 researchgate.netx-mol.com

Catalysis in Organic Transformations

The catalytic utility of decavanadates extends to other significant organic transformations, highlighting their versatility.

C-H Bromination: A this compound-modified graphitic carbon nitride catalyst (V₁₀-g-C₃N₄) has been developed for the photocatalytic C-H bromination of arenes using non-toxic KBr as the bromine source under visible light. acs.orgfigshare.com The "electron sponge" property of the this compound enhances catalytic activity by suppressing the recombination of photogenerated charge carriers and promoting the activation of molecular oxygen. acs.org This system demonstrates high stability and activity over multiple cycles. acs.org

Cross-Dehydrogenative Coupling (CDC): A green and efficient protocol for the cross-dehydrogenative coupling of thiols and P(O)-H compounds has been developed using the this compound anion as a catalyst. researchgate.net This reaction proceeds at room temperature in water or ethanol, producing P(O)-S bonds in high yields (up to 95%) without the need for heat, light, or other additives. researchgate.net The catalyst can be recycled multiple times, and mechanistic studies suggest the reaction proceeds via a V⁵⁺ to V⁴⁺ catalytic cycle. researchgate.net

This compound in Smart Materials and Nanomaterials

The distinct structural and electronic properties of this compound clusters make them valuable building blocks for the construction of advanced materials, including smart materials and nanomaterials. nanochemres.org These materials find applications in energy storage and optical sensing.

Electrochemical Capacitor Electrode Materials

Supercapacitors (SCs) are energy storage devices known for their high power density and long cycle life. tandfonline.com Polyoxovanadates (POVs), including this compound, are promising electrode materials for SCs due to their ability to undergo fast and reversible multi-electron redox reactions. tandfonline.comingentaconnect.comresearchgate.net

This compound-graphene oxide (GO) nanocomposites have been synthesized and investigated as electrode materials. tandfonline.comresearchgate.net A sodium this compound/GO (SDV/GO) composite electrode exhibited a specific capacitance of 310 F/g and an energy density of 43.08 Wh/kg in a neutral aqueous electrolyte. tandfonline.com The GO support provides high surface area and conductivity, complementing the pseudocapacitive charge storage of the this compound cluster. tandfonline.com

In another approach, this compound anions have been used to intercalate and widen the interlayer spacing of 2D α-Co(OH)₂ nanoplates. researchgate.net This modification creates ion-buffering reservoirs that enhance ionic diffusion and increase the electrochemically active surface area, leading to a specific capacitance of 257.55 F g⁻¹ and enabling a wide operating potential window. researchgate.net An asymmetric supercapacitor built with this material delivered a high energy density of 27.67 Wh kg⁻¹ with excellent cycling stability. researchgate.net

While decavanadates are promising, their solubility in liquid organic electrolytes can be a challenge, affecting stability. nih.gov Strategies to overcome this include encapsulating the clusters within stable frameworks like metal-organic frameworks (MOFs) or using specific counterions to improve thermal and chemical stability. nih.govacs.org

Table 3: Electrochemical Performance of this compound-Based Supercapacitor Electrodes

Electrode Material Electrolyte Specific Capacitance (F/g) Energy Density (Wh/kg) Source
Sodium this compound/Graphene Oxide 1 M Na₂SO₄ 310 43.08 tandfonline.com
Sodium this compound (Na₆V₁₀O₂₈) 1 M LiClO₄ in PC 354 73 researchgate.net

Luminescent Probes and Optical Materials

This compound-based compounds can exhibit interesting photoluminescent properties, often arising from O→V ligand-to-metal charge transfer (LMCT) transitions. nanochemres.orgresearchgate.net This luminescence makes them suitable for applications as optical sensors and probes.

Organic-inorganic hybrid materials incorporating this compound have been developed as luminescent probes. For example, a nanoscale hybrid, (HNic)₆[V₁₀O₂₈]·H₂O, emits green light and has been used for the naked-eye detection of dopamine (B1211576). nanochemres.org The detection mechanism involves the catalyst-induced formation of polydopamine, which quenches the fluorescence of the this compound hybrid. nanochemres.org

Similarly, an adenine-decavanadate supramolecular structure, [AdH]₆[V₁₀O₂₈]·4(H₂O), has been engineered for label-free chemical sensing. researchgate.net Its luminescent properties allow for the probing of selective binding to nucleic acids through optical changes. researchgate.net

Table of Mentioned Compounds

Compound Name/Formula Abbreviation / Trivial Name
This compound [V₁₀O₂₈]⁶⁻
(3,5-diformyl-4-hydroxyphenyl)dimethylsulfonium (4-formylphenyl)dimethylsulfonium dihydrogen this compound trihydrate (DFHPDS)₂(FPDS)₂H₂V₁₀O₂₈₃
Bis[tetrakis(1-methylimidazole)manganese(II)] dihydrogen this compound [Mn(mIM)₄]₂[H₂V₁₀O₂₈]
Diammonium bis(ethylenediammonium) this compound tetrahydrate (NH₄)₂(H₂en)₂{V₁₀O₂₈}·4H₂O
Tris(tetramminepalladium(II)) this compound octahydrate [Pd(NH₃)₄]₃[V₁₀O₂₈]·8H₂O
Copper(II)-cyclam this compound decahydrate [Cu(cyclam)][{Cu(cyclam)}₂(V₁₀O₂₈)]·10H₂O
This compound-modified graphitic carbon nitride V₁₀-g-C₃N₄
Sodium this compound Na₆V₁₀O₂₈ / SDV
This compound-intercalated alpha-cobalt(II) hydroxide (B78521) DV-ACH
Hexakis(nicotinamidium) this compound monohydrate (HNic)₆[V₁₀O₂₈]·H₂O
Hexakis(adeninium) this compound tetrahydrate [AdH]₆[V₁₀O₂₈]·4(H₂O)
Dibenzothiophene DBT
Hydrogen Peroxide H₂O₂
Carbon Dioxide CO₂
Molecular Oxygen O₂
Potassium Bromide KBr
Graphene Oxide GO
Metal-Organic Framework MOF

Design of Polyoxovanadate-Organic Hybrid Materials

The integration of inorganic polyoxovanadate clusters, specifically this compound, with organic molecules has given rise to a diverse class of hybrid materials. These materials merge the advantageous properties of both the inorganic and organic components, such as the catalytic and electronic activity of the polyoxovanadate and the structural flexibility and functionality of the organic part. scmauritania.org The design of these hybrids primarily relies on non-covalent interactions, such as hydrogen bonding, ionic interactions, and van der Waals forces, which direct the self-assembly of the final structure. nanochemres.orgafricaresearchconnects.com

The synthesis of these materials often involves the reaction of a vanadium source, such as sodium metavanadate, with an organic component in an aqueous solution, with the pH adjusted to favor the formation of the this compound cluster. mdpi.com A variety of organic molecules have been successfully incorporated, acting as structure-directing agents or counterions. For instance, the use of ethylenediamine (B42938) as a structure-directing agent in a slow evaporation method led to the formation of a novel hybrid this compound, (NH₄)₂(H₂en)₂{V₁₀O₂₈}·4H₂O. africaresearchconnects.com In this compound, the three-dimensional network is constructed through extensive N─H···O and O─H···O hydrogen bonds between the ammonium (B1175870) and ethylenediammonium cations, water molecules, and the inorganic this compound framework. africaresearchconnects.com

Similarly, a nanoscale organic-inorganic hybrid, (HNic)₆[V₁₀O₂₈]·H₂O, was synthesized using ultrasound and nicotinamide (B372718) (HNic). nanochemres.org The structure of this material is stabilized by hydrogen bonding between the protonated pyridine (B92270) rings of nicotinamide and the terminal oxygen atoms of the this compound anion, as well as ion-pairing interactions. nanochemres.org The synthesis conditions, such as the amount of a weak solvent, were found to influence the size and crystallinity of the resulting nanoparticles. nanochemres.org

Researchers have also explored the incorporation of this compound into polymeric matrices. A new approach involves the stepwise functionalization of the polyoxovanadate cluster followed by free radical polymerization. researchgate.net This method has been shown to successfully link this compound clusters to organic polymers, opening new avenues for the rational design of advanced polyoxovanadate-based polymer materials. researchgate.net

The table below summarizes examples of recently synthesized this compound-organic hybrid materials, highlighting the organic components used and the nature of the resulting structures.

Compound Formula Organic Component Key Structural Features Synthesis Method
(NH₄)₂(H₂en)₂{V₁₀O₂₈}·4H₂OEthylenediamine3D network via hydrogen bonds between organic cations, water, and the inorganic framework. africaresearchconnects.comSlow evaporation africaresearchconnects.com
(HNic)₆[V₁₀O₂₈]·H₂ONicotinamideSupramolecular architecture driven by hydrogen bonding and ion-pairing interactions. nanochemres.orgUltrasound-assisted synthesis nanochemres.org
[NH₄]₂[2A4MPy]₆[H₂V₁₀O₂₈]₂·H₂O2-amino-4-methylpyridiniumRibbons of this compound clusters bridged by hydrogen bonds, with organic moieties residing between the ribbons. scmauritania.orgSlow evaporation scmauritania.org
(C₄H₇N₂S)₄[H₂V₁₀O₂₈]·4H₂O2-amino-4-methylthiazolium3D porous supramolecular topology with diprotonated this compound clusters and organic cations in tunnel-voids. researchgate.netAqueous solution growth researchgate.net

This compound as a Building Block for Supramolecular Assemblies and Frameworks

The this compound anion's high negative charge and oxygen-rich surface make it an excellent building block for constructing intricate supramolecular assemblies and extended frameworks. csic.es These structures are formed through the self-assembly of this compound clusters with various linkers, including organic cations and metal complexes, leading to materials with diverse topologies and potential applications. frontiersin.orggla.ac.uk

The self-assembly process can be guided by several factors, including the choice of solvent and the nature of the counterions. For example, the combination of this compound anions with dicationic gemini (B1671429) surfactants leads to the spontaneous formation of nanostructured arrays of this compound clusters. nih.govcsic.es These soft materials can then serve as precursors for crystalline metal oxides with controlled morphologies. nih.govcsic.esd-nb.info

In another approach, bulky coordinating solvents can be used to control the linkage of this compound clusters by metal ions. The use of N-methyl-2-pyrrolidone (NMP) as a solvent allowed for the synthesis of a one-dimensional chain where mono- and dinuclear barium units link this compound clusters. rsc.org The bulky solvent molecules are thought to "shield" certain coordination sites, directing the assembly into a linear architecture. rsc.org

This compound clusters can also be incorporated into more robust, porous frameworks, often referred to as polyoxometalate-metal-organic frameworks (POMOFs). A notable example is a microporous hybrid material, [Cu(cyclam)][{Cu(cyclam)}₂(V₁₀O₂₈)]·10H₂O, formed by the reaction of this compound with a copper(II)-cyclam complex. acs.orgresearchgate.net This compound features a supramolecular open framework built from covalent this compound/metal-organic layers with square-like voids. The resulting channels are robust enough to remain intact after the removal of guest water molecules, leading to permanent microporosity. acs.orgresearchgate.net This permanent porosity is of significant interest for applications in selective gas adsorption and heterogeneous catalysis. acs.orgresearchgate.net

Furthermore, the this compound anion can be encapsulated within the pores of pre-existing metal-organic frameworks (MOFs). For instance, a this compound-type polyoxometalate was successfully incorporated into the pores of the iron-based MOF, MIL-100(Fe). acs.org This strategy combines the properties of both the POM and the MOF, potentially leading to enhanced functionality.

The following table provides examples of supramolecular assemblies and frameworks constructed using this compound as a primary building block.

Compound/Material Linker/Counterion Structural Description Key Finding
gem-V₁₀Dicationic gemini surfactantSurfactant-templated nanostructured arrays of this compound clusters. nih.govcsic.esSpontaneous self-assembly into ordered soft materials. nih.govcsic.es
{[Ba(nmp)₄(H₂O)]₂[H₄V₁₀O₂₈]}{[Ba(nmp)₃(H₂O)₂][H₃V₁₀O₂₈]}₂·2H₂O·10NMP}∞Barium(II) ionsOne-dimensional chains of this compound clusters linked by barium units. rsc.orgSolvent-shielding effect of N-methyl-2-pyrrolidone directs the 1D assembly. rsc.org
[Cu(cyclam)][{Cu(cyclam)}₂(V₁₀O₂₈)]·10H₂OCopper(II)-cyclam complexRobust, microporous open framework with water-filled channels. acs.orgresearchgate.netExhibits permanent microporosity and catalytic activity for alkane oxidation. acs.orgresearchgate.net
{[Zn₃(trz)₃(H₂O)₄(DMF)]₂[V₁₀O₂₈]·4H₂O}nZinc(II)-triazole complexes3D open coordination framework based on this compound and two different zinc-triazole building units. rsc.orgFirst example of an open 3D framework with this compound and two distinct secondary building units. rsc.org
NaMoV@MIL-100MIL-100(Fe) frameworkThis compound-type POM encapsulated within the pores of an Fe-based MOF. acs.orgEncapsulation enhances mixed ion-electron conduction for potential battery applications. acs.org

Solution Behavior and Speciation Dynamics of Decavanadate

pH-Dependent Speciation and Stability of Decavanadate in Aqueous Solutions

The speciation of vanadium(V) in aqueous solutions is highly dependent on both pH and total vanadium concentration. The this compound anion, [V₁₀O₂₈]⁶⁻, is a prominent polyoxovanadate species that forms under specific conditions. It is most stable in the pH range of approximately 3 to 6.5. frontiersin.orgresearchgate.net The formation of this compound is favored in acidic solutions, and its presence is indicated by a characteristic orange color, which distinguishes it from other colorless vanadate (B1173111) oligomers. wikipedia.orgwisc.edu

Outside its optimal stability range, this compound exists in equilibrium with various other vanadate species. In neutral to alkaline solutions (pH > 6.5), this compound tends to decompose into smaller, colorless vanadate oligomers. recercat.catrsc.org These include the monomeric orthovanadate (H₂VO₄⁻, often denoted as V₁), and various metavanadate species such as divanadate (H₂V₂O₇²⁻, V₂), tetravanadate (V₄O₁₂⁴⁻, V₄), and pentavanadate (V₅O₁₅⁵⁻, V₅). researchgate.netrsc.orgmdpi.com At pH values below 2.0, the precipitation of hydrated vanadium pentoxide (V₂O₅) can occur. wikipedia.org

The protonation state of the this compound anion itself is also pH-dependent. The general formula is often represented as HₓV₁₀O₂₈⁽⁶⁻ˣ⁾⁻, with x varying with pH. rsc.orgrsc.org ⁵¹V NMR spectroscopy has been a crucial tool in identifying the different protonation states and the various vanadate species in solution. The this compound ion typically shows three distinct signals in ⁵¹V NMR spectra, corresponding to its three symmetrically non-equivalent vanadium atoms (Vₐ, Vₑ, and Vₙ). researchgate.netrsc.orgfrontiersin.org

The equilibrium between these species is dynamic. While this compound forms rapidly at acidic pH, it is only kinetically stable at neutral pH, meaning its decomposition may be slow enough for it to persist and interact within biological systems even outside its thermodynamic stability range. frontiersin.org

Table 1: pH-Dependent Vanadium(V) Speciation

Decomposition Kinetics and Mechanisms of this compound in Biological Media

Although this compound is thermodynamically unstable at neutral pH (around 7.4), its decomposition can be slow, allowing it to persist long enough to exert biological effects. frontiersin.orgualg.pt The kinetics of this compound decomposition have been studied in various media, revealing half-life values that range from minutes to many hours, depending on the specific conditions. ualg.ptnih.gov

Studies using ⁵¹V NMR spectroscopy in Dulbecco's modified Eagle's medium (DMEM) at pH 7.4 and 25°C showed that the decomposition of both sodium this compound and metforminium this compound follows first-order kinetics. mdpi.com The primary decomposition products are monomeric orthovanadate (V₁) and other smaller oligomers like V₂, V₄, and V₅. mdpi.comresearchgate.net In these experiments, the half-life for 1 mM sodium this compound was approximately 9 hours, while for metforminium this compound it was 11 hours. mdpi.comresearchgate.net

The decomposition rate is influenced by temperature and the composition of the medium. At 37°C, the decomposition is significantly faster, with a reported half-life of less than 60 minutes. ualg.pt In simpler buffer systems at room temperature, the half-life can be around 5 to 15 hours. ualg.pt The presence of certain biomolecules can significantly alter these kinetics, as discussed in section 7.4.

Table 2: Half-life of this compound Decomposition in Various Media

Interaction with Buffer Systems and Ionic Strength Effects

In a study comparing this compound stability in a 0.1 M MES buffer with 0.5 M NaCl at pH 5.8, it was observed that high ionic strength helps to maintain the this compound species, with about 80% of the total vanadium remaining as this compound. rsc.org However, even under these conditions, some hydrolysis occurs, leading to the formation of monomeric (V₁), dimeric (V₂), tetrameric (V₄), and pentameric (V₅) vanadates. rsc.org In contrast, at pH 8.0 in the same buffer system, free this compound decomposed significantly. rsc.orgrsc.org

Stabilization of this compound in Solution by Biomolecules

Several studies have demonstrated that biomolecules, particularly proteins, can stabilize the this compound structure, extending its lifetime in solutions where it would otherwise decompose. frontiersin.org This stabilization is crucial for its biological activity, as it may prevent deoligomerization before the compound reaches its molecular target.

One of the first studies to describe this phenomenon showed that the protein G-actin (the monomeric form of actin) increased the half-life of this compound decomposition five-fold, from 5 hours to 27 hours. nih.gov Similarly, the sarcoplasmic reticulum Ca²⁺-ATPase was found to increase the this compound half-life from 5 to 18 hours. ualg.pt This stabilization is thought to occur through binding to the protein, which protects the this compound from hydrolysis. The interaction sites on proteins often involve positively charged amino acid residues like arginine and lysine (B10760008), which interact with the highly negative this compound anion. frontiersin.orgresearchgate.net

In contrast, the presence of ATP, a small biomolecule, can have the opposite effect. In a medium containing G-actin that stabilized this compound, the addition of ATP not only prevented the inhibitory effect of this compound on actin polymerization but also decreased its half-life from 27 to 10 hours. nih.gov This suggests that ATP competes with this compound for binding to actin, thereby reducing its stability. nih.govuc.pt The coordination of this compound to certain metal complexes, such as a pentaaquacobalt(II) cation, has also been shown to dramatically increase its stability in buffer solutions at neutral or slightly alkaline pH, preventing its decomposition into lower vanadate oligomers. rsc.orgrsc.org This allows for the study of this compound's interactions with proteins without the interference of its decomposition products. rsc.org

Table of Compounds Mentioned

Emerging Research Frontiers and Future Perspectives in Decavanadate Chemistry

Development of Advanced Decavanadate-Based Supramolecular Architectures

The ability of the this compound anion to act as a foundational unit for creating elaborate supramolecular structures is a major focus of current research. acs.orgresearchgate.net These architectures are constructed through non-covalent interactions, such as hydrogen bonding, electrostatic forces, and π-π stacking, which dictate the final dimensionality and properties of the assembly. uea.ac.ukresearchgate.net Scientists have successfully designed one-, two-, and three-dimensional networks by pairing this compound with a variety of organic cations, surfactants, or metal-aqua complexes. nih.govresearchgate.netmdpi.comacs.org

The choice of the counter-cation is crucial in directing the final supramolecular pattern. For instance, reactions with the cyclic host molecule decamethylcucurbit nanochemres.orguril have yielded novel organic-inorganic hybrids, including 2D ladder-like structures and 1D infinite linear chains. acs.org In these structures, the carbonyl oxygen atoms of the host molecule coordinate to cations, and the resulting cationic species interact with this compound anions through electrostatic forces and hydrogen bonds. acs.org Similarly, the use of heterocyclic surfactants like dodecylpyridazinium has led to the formation of hybrid layered crystals with one-dimensional infinite chain structures held together by hydrogen bonds. mdpi.com

The presence of water molecules often plays a critical role in stabilizing these architectures, forming extensive hydrogen-bonding networks and sometimes creating unique water cluster motifs, such as cyclic octamers and pentamers. uea.ac.uknih.govresearchgate.net The study of these intricate non-covalent interactions is essential for predicting and designing new this compound-based materials with tailored structures. researchgate.net

Supramolecular AssemblyKey ComponentsStructural FeaturesReference
(C₁₂pda)₄[H₂V₁₀O₂₈]This compound, Dodecylpyridazinium (C₁₂pda)1D infinite chain structure; hybrid layered crystal. mdpi.com
Hybrids with Decamethylcucurbit nanochemres.orgurilThis compound, Decamethylcucurbit nanochemres.orguril, Na⁺ or NH₄⁺2D ladder-like structures and 1D linear chains. acs.org
(trisH)₄[H₂V₁₀O₂₈]·10H₂OThis compound, tris(hydroxymethyl)aminomethane (tris)Contains cyclic water octamers linked to the supramolecular structure. uea.ac.uk
[Zn(H₂O)₅(DMF)]²⁺ complexesThis compound, Zinc(II), Dimethylformamide (DMF)3D framework integrated by an extensive network of hydrogen bonds. researchgate.net
(HNic)₆[V₁₀O₂₈]·H₂OThis compound, Nicotinamide (B372718) (HNic)Supramolecular packing with π-π interactions between pyridine (B92270) rings. nanochemres.org

Integration of this compound in Novel Material Platforms

The unique properties of this compound are being harnessed through its integration into a variety of new material platforms with applications spanning catalysis, materials science, and nanotechnology. scienceopen.commdpi.comnanochemres.org Researchers are developing hybrid organic-inorganic materials where the this compound cluster imparts specific functionalities. nanochemres.orgnanochemres.org

A significant area of development is in catalysis. Vanadium-containing compounds are well-known for their catalytic activity in oxidation reactions, and this compound-based materials are being explored for processes like the selective oxidation of sulfides. nanochemres.orgubbcluj.ro For example, nanoscale organic-inorganic hybrid compounds of this compound have been synthesized and shown to act as efficient catalysts for dopamine (B1211576) oxidation, leading to the formation of polydopamine. nanochemres.orgnanochemres.org This capability has been applied to develop a visual, naked-eye dopamine detection method. nanochemres.org

In materials science, this compound is being used to create functional coatings. This compound-intercalated layered double hydroxide (B78521) (LDH) films have been prepared directly on aluminum alloy surfaces. mdpi.com These films enhance the corrosion resistance of the substrate, demonstrating the potential of this compound as an anti-corrosive agent. mdpi.comresearchgate.net The synthesis of this compound-based materials as nanoparticles or within other nanostructures is a key strategy, as the size-dependent properties of polyoxometalates can be exploited for specific applications. nanochemres.org For instance, a nanoscale this compound-nicotinamide hybrid was synthesized using ultrasound, demonstrating a method to control material morphology. nanochemres.org

MaterialDescriptionApplicationReference
Nanoscale (HNic)₆[V₁₀O₂₈]·H₂OOrganic-inorganic hybrid of this compound and nicotinamide.Naked-eye dopamine detection via catalytic oxidation. nanochemres.org
This compound-intercalated Layered Double Hydroxide (LDH-V) FilmLDH film with this compound anions in the interlayer gallery, formed on an AA2024 aluminum alloy.Anti-corrosion coating. mdpi.com
(NH₄)₂(H₂en)₂{V₁₀O₂₈}·4H₂OHybrid material synthesized with ethylenediamine (B42938) as a structure-directing agent.Studied for anticorrosion and biological activities. researchgate.net
This compound-based Mn-polyoxovanadateHeterogeneous catalyst formed from the conversion of a V₆ cluster to a V₁₀ cluster.Robust heterogeneous catalyst for sulfoxidation of sulfides. nanochemres.org

Advanced Mechanistic Studies of this compound in Complex Chemical Systems

A critical frontier in this compound chemistry involves unraveling its behavior in complex chemical and biological systems. frontiersin.orgnih.govmdpi.com A major focus is on understanding the speciation, stability, and decomposition kinetics of the [V₁₀O₂₈]⁶⁻ anion, as these factors are paramount to its function. frontiersin.orgmdpi.com this compound forms rapidly at acidic pH but is only kinetically stable at neutral pH, where it slowly decomposes into smaller, colorless oxovanadates such as orthovanadate (V₁) and various metavanadates (V₂, V₄, V₅). frontiersin.orgmdpi.com

Advanced analytical techniques, particularly ⁵¹V NMR spectroscopy, are indispensable tools for monitoring these transformations in real-time. frontiersin.orgmdpi.com Kinetic studies have determined the half-life of this compound under various conditions. For example, in a DMEM cell culture medium at 25°C, the half-life was found to be between 9 and 11 hours. mdpi.com The stability can be significantly influenced by its environment; interaction with proteins like G-actin or sarcoplasmic reticulum Ca²⁺-ATPase can increase its half-life substantially. mdpi.comualg.pt

Mechanistic investigations also extend to its interactions with biomolecules. It is known to inhibit a range of enzymes, particularly ATPases. ualg.ptnih.gov Detailed kinetic analyses have shown that this compound can act as a non-competitive inhibitor of myosin ATPase activity. nih.gov Furthermore, computational studies are being employed to identify the putative binding sites of this compound on proteins. For the G-actin protein, four potential binding sites have been identified, with a preference for the catalytic nucleotide site. acs.org Understanding these molecular-level interactions is crucial for explaining the biological effects observed in vitro and in vivo. nih.govresearchgate.net

System/ConditionFinding/ObservationMethodologyReference
DMEM Medium (pH 7.4, 25°C)Decomposition half-life of 1 mM NaDeca is 9 h; 1 mM MetfDeca is 11 h. Products are V₁, V₂, V₄, and V₅.⁵¹V NMR Spectroscopy mdpi.com
Aqueous Buffer (pH 7.0) with SR Ca²⁺-ATPaseHalf-life of 10 µM this compound increased from 5 to 18 hours in the presence of the enzyme.UV/Vis Spectroscopy ualg.pt
Aqueous Buffer (pH 7.5) with G-actinHalf-life of 10 µM this compound increased from 5 to 27 hours.UV/Vis Spectroscopy mdpi.com
Myosin ATPase ActivityThis compound acts as a non-competitive inhibitor with a Kᵢ of 0.27 ± 0.05 mmol/L.Enzyme Kinetics nih.gov
G-Actin BindingComputational modeling identified four putative binding sites, with preference for the catalytic nucleotide site (site α).Molecular Docking, MD Simulations acs.org

Addressing Challenges in this compound Research

Despite significant progress, several challenges remain in the field of this compound chemistry. A primary hurdle is the inherent kinetic instability of the this compound ion at physiological pH (around 7.4). frontiersin.orgmdpi.com This complicates in vivo studies and the interpretation of biological activity, as it is often difficult to determine whether the observed effects are due to the this compound cluster itself or its smaller decomposition products. mdpi.comualg.pt The dynamic equilibrium between multiple vanadate (B1173111) species in solution makes it challenging to isolate the activity of a single species. nih.gov

Another significant challenge is understanding the transport and uptake mechanisms of this large anion into cells. nih.gov Its size (approximately 5.4 Å × 7.7 Å × 8.3 Å) likely prevents passage through many biological transport channels, suggesting that uptake may occur via endocytosis or passive mechanisms. nih.gov An alternative hypothesis is that smaller vanadate species are transported into the cell and subsequently oligomerize to form this compound intracellularly, a process observed in yeast. nih.gov Elucidating these pathways is critical for any potential therapeutic application.

Furthermore, the intricate interplay of acid-base and redox chemistry of this compound remains elusive. nih.gov The existence of partially reduced this compound species has been reported but not definitively confirmed, and the precise mechanisms of its interconversion and decomposition pathways under various conditions are still under investigation. frontiersin.orgnih.gov Overcoming these challenges will require the continued development of sophisticated in-situ analytical techniques and robust computational models to accurately characterize the behavior of this compound in complex systems. nih.govacs.org

Q & A

Q. What are the optimal pH and synthesis conditions for decavanadate compounds?

this compound compounds are synthesized in aqueous solutions at pH 6–8, where the decameric structure ([V₁₀O₂₈]⁶⁻) is stabilized. Sodium-containing variants (e.g., Na₂[H₄V₁₀O₂₈]·14H₂O) are synthesized via slow evaporation at room temperature, leveraging sodium's ability to form stabilizing chains through vertex/edge-sharing of VO₆ octahedra and van der Waals interactions . Adjusting pH below 4 promotes this compound formation but requires careful control due to its instability in physiological buffers .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Key methods include:

  • Single-crystal X-ray diffraction : Resolves VO₆ octahedral connectivity and cation coordination (e.g., Na₂(H₂O)₁₀²⁺ dimers) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H/H–O contacts dominate at 59.5%, with V–O/O–V at 11.8%) .
  • IR/UV-Vis spectroscopy : Identifies charge-transfer bands (200–500 nm) and protonation states of vanadate species .

Q. How do researchers validate this compound's biological interactions?

this compound targets proteins like actin and ATPases. Validation methods include:

  • EPR spectroscopy : Detects vanadyl (VIVO²⁺) formation during redox interactions with cysteine residues .
  • EXAFS/XANES : Maps structural distortions in proteins (e.g., G-actin) upon this compound binding .
  • Kinetic assays : Measures inhibition of F-actin-stimulated ATPase activity (IC₅₀ = 0.8 µM for V₁₀) .

Advanced Research Questions

Q. How do noncovalent interactions dictate this compound's structural stability?

Structural cohesion in Na₂[H₄V₁₀O₂₈]·14H₂O arises from weak O–H···O hydrogen bonds (e.g., O17–H17A···O2, 2.866 Å) and van der Waals forces, as shown by Hirshfeld analysis. Triply linked oxygen (Ob) sites preferentially engage in strong O–H/N–H interactions, while double-linked (Oc) sites participate in weaker contacts .

Q. Why does this compound exhibit stronger enzyme inhibition than monomeric vanadates?

Despite speciation into orthovanadate (VO₄³⁻) at low concentrations, this compound (V₁₀) retains higher inhibitory potency (e.g., 78% reduction in ECM mineralization vs. 74% for metavanadate). This is attributed to its polyanionic structure, which enhances multivalent binding to catalytic sites (e.g., actin’s ATP-binding cleft) .

Q. What methodological challenges arise from this compound's speciation in solution?

this compound decomposes into monomers (t₁/₂ ≈ 2 hours in DMEM), complicating dose-response studies. Researchers must:

  • Pre-acidify solutions (pH ≤4) to stabilize V₁₀ before adjusting to physiological pH .
  • Use real-time ⁵¹V NMR to monitor speciation during experiments .
  • Compare results with metavanadate controls to isolate V₁₀-specific effects .

Q. How do computational methods clarify this compound-protein interactions?

Molecular docking and DFT studies identify four binding sites on G-actin, with site α (ATP-binding cleft) preferred by V₁₀. This compound induces larger conformational changes than isostructural decaniobate (Nb₁₀), rationalizing its competitive displacement by ATP .

Q. How does this compound induce oxidative stress in biological systems?

this compound oxidizes cysteine residues (e.g., Cys-374 in F-actin) via redox cycling, generating vanadyl and reactive oxygen species. This is prevented by ATP, which blocks V₁₀ access to critical thiols .

Data Contradictions and Resolution

Q. Why do studies report conflicting stability data for this compound under physiological conditions?

Discrepancies arise from buffer composition (e.g., DMEM vs. Tris) and pH adjustments. For example:

  • DMEM : Rapid V₁₀ decomposition (t₁/₂ ≈2 hours) .
  • Low-ionic-strength buffers : Extended V₁₀ stability . Standardizing speciation protocols (e.g., pre-acidification) and reporting total vanadium concentrations can mitigate inconsistencies .

Q. How can researchers reconcile this compound's dual role as an oxidant and enzyme inhibitor?

this compound’s redox activity (cysteine oxidation) and structural inhibition (ATPase suppression) are context-dependent. Use EPR/fluorescent probes to distinguish redox effects from steric inhibition in experimental designs .

Q. Tables

Key Intermolecular Contacts in Na₂[H₄V₁₀O₂₈]·14H₂O
Interaction
O17–H17A···O2
O19–H19A···O3
O20–H20A···O12
This compound Inhibition of ECM Mineralization
Treatment
This compound (5 µM)
Metavanadate (5 µM)
Insulin (10 nM)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.